molecular formula C8H6N4OS B2511409 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878066-00-3

6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2511409
CAS RN: 878066-00-3
M. Wt: 206.22
InChI Key: AMJOSEZZTCBXLO-UHFFFAOYSA-N
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Description

This compound is a type of fused pyrimidine . Fused pyrimidines are privileged kinase scaffolds, and they have been extensively explored by medicinal chemists . They are often used in the discovery of small-molecule kinase inhibitors .


Synthesis Analysis

The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The crystal structure of human 5’-deoxy-5’-methylthioadenosine phosphorylase in complex with this compound has been reported .


Chemical Reactions Analysis

An N-heterocyclic carbene-catalyzed annulation of ynals and amidines has been reported to construct pyrimidin-4-ones . This protocol features a broad substrate scope and mild conditions .

Scientific Research Applications

  • 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized using various methods. For instance, Rahmouni et al. (2016) reported a synthesis method involving the treatment of aminopyrazole with acetic anhydride, leading to pyrazolopyrimidines, which upon further reactions yielded ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) acetate (Rahmouni et al., 2016). In another approach, Rahmouni et al. (2014) described the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one through intramolecular cyclization, leading to compounds capable of undergoing further transformations to produce isoxazolines and isoxazoles (Rahmouni et al., 2014).

Biological Applications :

  • Anticancer Properties :

    • Several studies have demonstrated the anticancer potential of 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. For example, Rahmouni et al. (2016) noted the cytotoxic activity of these compounds against cancer cell lines, such as HCT-116 and MCF-7, indicating their potential as anticancer agents (Rahmouni et al., 2016). Additionally, Abdellatif et al. (2014) reported that almost all the tested compounds in their study revealed antitumor activity, with one compound showing significant inhibitory activity with an IC50 of 11 µM against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
  • Antimicrobial Properties :

    • The antimicrobial activity of these compounds has also been a point of interest. For instance, the study by El-sayed et al. (2017) demonstrated the moderate to outstanding antimicrobial activity of synthesized 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against various bacterial and fungal strains (El-sayed et al., 2017). Beyzaei et al. (2017) also synthesized new derivatives and found them to be effective against certain pathogenic bacteria, particularly Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).
  • Anti-inflammatory and Analgesic Activities :

    • Antre et al. (2011) synthesized a series of pyrazolone derivatives and evaluated their anti-inflammatory, analgesic, and antipyretic activities. They found that compounds containing pyrazolone and amino pyrimidine as basic moieties exhibited activities similar to the standard, demonstrating their potential in this therapeutic area (Antre et al., 2011).
  • Antioxidant Properties :

    • El‐Mekabaty (2015) utilized 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate for synthesizing heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some of the synthesized compounds exhibited antioxidant activity nearly equal to that of ascorbic acid, highlighting their potential as antioxidants (El‐Mekabaty, 2015).

Mechanism of Action

The mechanism of action of this compound is related to its ability to inhibit kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Future Directions

The future directions in the research of this compound could involve the development of novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged . There is also potential for further exploration of the 2-amino-pyrido[3,4-d]pyrimidine core .

properties

IUPAC Name

6-prop-2-ynylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c1-2-3-14-8-10-6-5(4-9-12-6)7(13)11-8/h1,4H,3H2,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJOSEZZTCBXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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